2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)-
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Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrimidinetrione family, characterized by a pyrimidine ring with three keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of barbituric acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of
Properties
CAS No. |
121246-56-8 |
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Molecular Formula |
C25H35N3O3 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H35N3O3/c1-26(2)19-15-13-18(14-16-19)17-22-23(29)27(20-9-5-3-6-10-20)25(31)28(24(22)30)21-11-7-4-8-12-21/h13-16,20-22H,3-12,17H2,1-2H3 |
InChI Key |
YZJGYZJSYDEHTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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